molecular formula C7H6BrNO2 B15090072 3-Bromo-2-methyl-isonicotinicacid

3-Bromo-2-methyl-isonicotinicacid

Cat. No.: B15090072
M. Wt: 216.03 g/mol
InChI Key: DVSCUJKOIXPTKK-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-isonicotinic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of isonicotinic acid, where a bromine atom is substituted at the third position and a methyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-isonicotinic acid can be achieved through several methods. One common approach involves the bromination of 2-methyl-isonicotinic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the third position of the pyridine ring.

Industrial Production Methods

Industrial production of 3-Bromo-2-methyl-isonicotinic acid typically involves large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-Bromo-2-methyl-isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-isonicotinic Acid: Lacks the bromine substitution, which can affect its reactivity and applications.

    3-Bromo-isonicotinic Acid: Lacks the methyl group, which can influence its chemical properties and biological activity.

Uniqueness

3-Bromo-2-methyl-isonicotinic acid is unique due to the presence of both bromine and methyl groups on the pyridine ring. This combination of substituents can enhance its reactivity and specificity in various chemical reactions and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11)

InChI Key

DVSCUJKOIXPTKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Br)C(=O)O

Origin of Product

United States

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